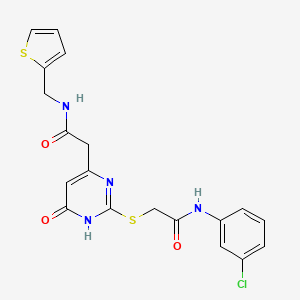

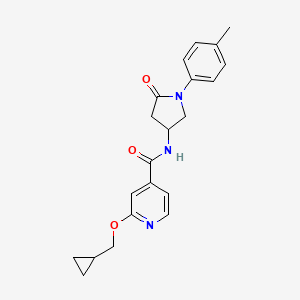

![molecular formula C8H7NO2 B2665751 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CAS No. 857416-56-9](/img/structure/B2665751.png)

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

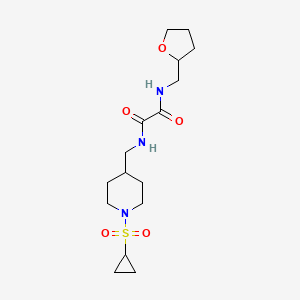

“2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound that has been studied in the field of organic chemistry . It is an analogue of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, including “this compound”, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a cyclopenta[b]pyridin-5-one core . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn(OTf)2 and uses t-BuOOH as an oxidant .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Development

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives are explored for their potential in pharmaceuticals, especially as side-chains in the production of advanced antibiotics like fourth-generation Cefpirome. This compound's versatility is evident in its use in synthesizing bactericides, antimicrobials, and other medicinal compounds, showcasing its critical role in developing new therapeutic agents (Fu Chun, 2007).

Advanced Synthesis Techniques

Research highlights various synthesis methods for creating this compound, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4%, indicating better development prospects due to its efficiency (Fu Chun, 2007).

Material Science and Chemistry

The compound's utility extends into the synthesis of plant protection agents, indicating its importance in agricultural chemistry. Furthermore, it is used in creating synthetic resins, antioxidants, and plastics, highlighting its role in material science and chemistry due to its structural versatility and reactivity (Fu Chun, 2007).

Novel Chemical Syntheses

Innovative syntheses of related compounds, like pyrindines and tetrahydroquinolines, showcase the broader chemical applications of this compound. These syntheses involve multi-step processes that highlight the compound's role as a building block in creating complex molecules with potential pharmaceutical applications (Nasser A. M. Yehia et al., 2002).

Analytical and Structural Studies

Structural studies and synthetic applications further demonstrate the compound's versatility. Reactions with various nucleophiles under different conditions have been explored to synthesize substituted derivatives, contributing to our understanding of its chemical behavior and potential applications in drug development and material science (T. Goto et al., 1991).

Eigenschaften

IUPAC Name |

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYWHQBSMJOHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

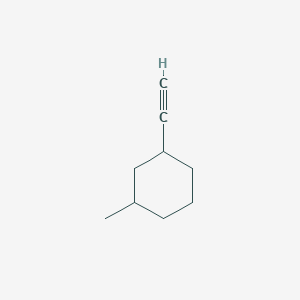

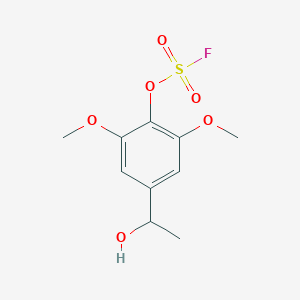

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

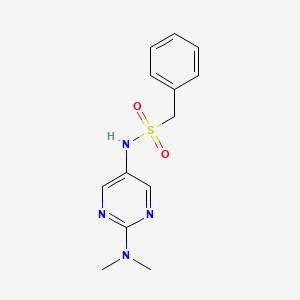

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)

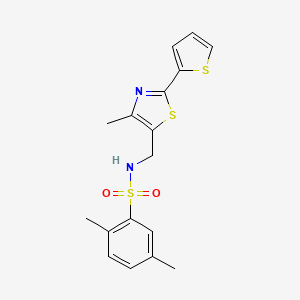

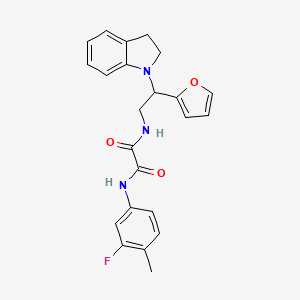

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

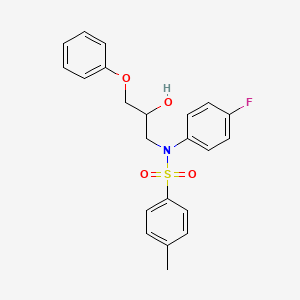

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)